molecular formula C9H6F6 B1390619 1-(2,2,2-Trifluoroethyl)-2-(trifluoromethyl)-benzene CAS No. 1099597-25-7

1-(2,2,2-Trifluoroethyl)-2-(trifluoromethyl)-benzene

Cat. No. B1390619
M. Wt: 228.13 g/mol
InChI Key: UCPMMWYPBBXCLT-UHFFFAOYSA-N
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Description

The compound is a fluorinated ether . Fluorinated ethers are often used as solvents in various applications, including as electrolyte solvents in battery technologies . They are known for their high electrochemical stability, low viscosity, and good solvation properties .


Synthesis Analysis

While specific synthesis methods for “1-(2,2,2-Trifluoroethyl)-2-(trifluoromethyl)-benzene” were not found, trifluoromethylation is a common reaction in organic chemistry . It involves the addition of a trifluoromethyl group to a molecule and is often used to improve the properties of pharmaceuticals and agrochemicals .

Scientific Research Applications

Regiocontrolled Hydroarylation

1-(2,2,2-Trifluoroethyl)-2-(trifluoromethyl)-benzene is involved in the regiocontrolled hydroarylation of (trifluoromethyl)acetylenes in superacids. This process leads to the formation of CF3‐substituted 1,1‐diarylethenes with high yields and regioselectivity. The reaction mechanism showcases the reactivity and stability of trifluoromethylated vinyl cations and 2,2,2-trifluoroethylated carbocation intermediates, observed via spectroscopic methods and DFT calculations. This work highlights the potential applications in synthesizing complex fluorinated structures, beneficial in various chemical industries (Alkhafaji et al., 2013).

2,2,2-Trifluoroethylation in Medicinal Chemistry

The compound also finds applications in palladium-catalyzed 2,2,2-trifluoroethylation of organoboronic acids and esters. This method introduces fluorinated moieties into organic molecules, significantly altering their biological activities, a common strategy in drug design. The process enables the formation of (2,2,2-trifluoroethyl)arenes, with potential utilities in medicinal chemistry and related fields, addressing the challenge of introducing fluorinated groups into aromatic compounds (Zhao & Hu, 2012).

Synthesis of Polyfluoro-1,3-Diazafluorenes

1-(2,2,2-Trifluoroethyl)-2-(trifluoromethyl)-benzene is used in the synthesis of polyfluoro-1,3-diazafluorenes. These compounds, synthesized through reactions with carboxylic acid anhydrides and chlorides, exhibit unique molecular and crystalline structures. The intricate molecular interactions in these structures, such as π-stacking, offer insights into the design of advanced materials with specific properties (Karpov et al., 2004).

Future Directions

Fluorinated ethers, including “1-(2,2,2-Trifluoroethyl)-2-(trifluoromethyl)-benzene”, may have potential applications in high-voltage lithium-ion batteries due to their high electrochemical stability and good solvation properties .

properties

IUPAC Name

1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F6/c10-8(11,12)5-6-3-1-2-4-7(6)9(13,14)15/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPMMWYPBBXCLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2,2-Trifluoroethyl)-2-(trifluoromethyl)-benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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